Idralfidinum
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Overview
Description
Preparation Methods
The synthesis of IDRALFIDINE involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-hydroxy-2-methylbenzaldehyde with 2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
IDRALFIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IDRALFIDINE can lead to the formation of corresponding quinones, while reduction can yield hydrazine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, IDRALFIDINE has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders . Additionally, IDRALFIDINE has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of IDRALFIDINE involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which IDRALFIDINE is used .
Comparison with Similar Compounds
IDRALFIDINE can be compared with other similar compounds, such as isradipine, which is a calcium channel blocker used for the treatment of hypertension . Other similar compounds include various hydrazine derivatives and imidazole-based molecules . The uniqueness of IDRALFIDINE lies in its specific chemical structure and the resulting biological activities .
Properties
CAS No. |
95668-38-5 |
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Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol |
InChI |
InChI=1S/C11H14N4O/c1-8-6-10(16)3-2-9(8)7-14-15-11-12-4-5-13-11/h2-3,6-7,16H,4-5H2,1H3,(H2,12,13,15)/b14-7+ |
InChI Key |
DBFDJRMPJGXVPU-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)/C=N/NC2=NCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=NNC2=NCCN2 |
Origin of Product |
United States |
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